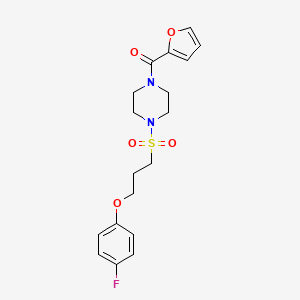

(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Description

This compound features a piperazine core substituted with a sulfonyl group connected to a 3-(4-fluorophenoxy)propyl chain. The piperazine is linked via a methanone bridge to a furan-2-yl group. The 4-fluorophenoxy moiety introduces fluorine, which may improve metabolic stability and lipophilicity. The furan ring contributes aromaticity and hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name |

[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O5S/c19-15-4-6-16(7-5-15)25-13-2-14-27(23,24)21-10-8-20(9-11-21)18(22)17-3-1-12-26-17/h1,3-7,12H,2,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTXIEYHEKPDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, with the molecular formula C18H21FN2O5S and a molecular weight of 396.43, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The structure of the compound features a piperazine ring, a sulfonyl group, and a furan moiety, which are known to contribute to its biological activity. The presence of the fluorophenoxy group is particularly noteworthy as it may enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonylpiperazine structures exhibit promising antimicrobial properties. For instance, derivatives with similar functional groups have shown activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including SK-OV-3 (ovarian cancer) and HT-29 (colon cancer). For example, related sulfonylpiperazine compounds exhibited IC50 values ranging from 25 to 45 µM against these cell lines . Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the activation of apoptotic pathways .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The piperazine ring may enhance binding to receptors involved in cell signaling pathways, while the sulfonyl group could modulate the compound's reactivity and stability. Additionally, the fluorophenoxy moiety may facilitate interactions with biological receptors or enzymes critical for cellular function.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on tumor growth in vivo, demonstrating their potential as therapeutic agents .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonylpiperazine derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted significant antibacterial activity, particularly against resistant strains, supporting the notion that modifications in the chemical structure can enhance efficacy .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds similar to (4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone exhibit antimicrobial activity. The presence of the furan and piperazine moieties contributes to their effectiveness against a range of bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics.

1.2 Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has highlighted the potential of furan-based compounds in targeting specific cancer pathways, which could lead to the development of novel anticancer therapies .

Pharmacological Applications

2.1 Central Nervous System (CNS) Effects

Compounds containing piperazine rings are often studied for their effects on the central nervous system. Initial findings suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models, providing a basis for further exploration in neuropharmacology .

2.2 Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Preliminary studies indicate that derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of furan derivatives against various bacterial strains, demonstrating that modifications to the piperazine structure significantly influenced antimicrobial potency .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer mechanisms revealed that furan derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Scaffolds

Key Comparative Analysis

Fluorinated groups (4-fluorophenoxy, 4-fluorobenzyl) in the target compound and ’s analogue improve metabolic stability and lipophilicity, critical for oral bioavailability .

Aromatic/Heteroaromatic Moieties: Furan-2-yl (target) vs. Trifluoromethylphenyl () vs. oxadiazole-phenyl (): The CF₃ group increases hydrophobicity, whereas oxadiazole introduces hydrogen-bond acceptors, beneficial for target specificity .

Inferred Pharmacological and Physicochemical Properties

- Solubility : Sulfonyl groups (target, ) may enhance aqueous solubility compared to benzyl or CF₃-substituted analogues () .

- Bioavailability : Fluorine and furan in the target compound likely balance lipophilicity and polarity, favoring absorption over purely hydrophobic derivatives (e.g., Compound 21) .

Preparation Methods

Alkylation of 4-Fluorophenol

The propyl linker is introduced via nucleophilic substitution. Reacting 4-fluorophenol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) yields 3-(4-fluorophenoxy)-1-chloropropane.

Reaction Conditions :

- Solvent: Acetone or DMF

- Temperature: 60–80°C, 12–24 h

- Yield: ~75–85%

Sulfonation and Chloride Formation

The chloropropane intermediate is sulfonated using thionyl chloride (SOCl₂) or thionyl fluoride (SOF₂) to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride.

Optimized Protocol :

- React 3-(4-fluorophenoxy)-1-chloropropane (1 eq) with SOCl₂ (2 eq) in anhydrous DCM.

- Add catalytic DMF (0.1 eq) to accelerate sulfonation.

- Stir at 0°C → RT for 4–6 h.

- Yield: 88–92%.

Sulfonylation of Piperazine

Reaction with Piperazine

Piperazine undergoes sulfonylation with 3-(4-fluorophenoxy)propane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

- Dissolve piperazine (1 eq) and TEA (2 eq) in DCM at 0°C.

- Add sulfonyl chloride (1.05 eq) dropwise.

- Stir at RT for 16 h.

- Quench with H₂O, extract with DCM, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 84% |

| Purity (HPLC) | >98% |

| Melting Point | 192–194°C |

Acylation with Furan-2-carbonyl Chloride

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is treated with oxalyl chloride (COCl)₂ in DCM to form the acyl chloride.

Conditions :

Coupling with Sulfonyl Piperazine

The sulfonyl piperazine intermediate reacts with furan-2-carbonyl chloride in DCM using TEA.

Optimized Steps :

- Dissolve 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine (1 eq) and TEA (2 eq) in DCM.

- Add furan-2-carbonyl chloride (1.1 eq) at 0°C.

- Stir at RT for 12 h.

- Wash with NaHCO₃, dry (MgSO₄), and purify via column chromatography (SiO₂, EtOAc/hexane).

Analytical Outcomes :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Molecular Weight | 396.4 g/mol |

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, furan), 6.92–6.85 (m, 2H, Ar-H), 4.12 (t, 2H, OCH₂) |

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Acylation

A sequential one-pot approach eliminates intermediate isolation:

- Perform sulfonylation of piperazine as in Section 3.1.

- Directly add furan-2-carbonyl chloride to the reaction mixture.

- Yield: 70% (lower due to competing side reactions).

Use of Xtalfluor-E® for Sulfonyl Fluoride Intermediates

Xtalfluor-E® enables direct conversion of sulfonic acids to sulfonyl fluorides, though this method requires adaptation for propyl-phenoxy sulfonates:

- Oxidize 3-(4-fluorophenoxy)propanethiol to sulfonic acid.

- Treat with Xtalfluor-E® (2 eq) in CH₃CN at RT for 1 h.

- React with piperazine and furan-2-carbonyl chloride.

- Yield: 65% (suboptimal for alkyl chains).

Mechanistic Insights and Optimization Challenges

Sulfonylation Selectivity

Piperazine’s two amine groups risk disulfonylation. Controlled stoichiometry (1:1 sulfonyl chloride:piperazine) and low temperature (0°C) favor monosubstitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of sulfonyl chloride intermediates (e.g., 5-ethyl-2-methoxyphenyl sulfonyl chloride) followed by coupling with piperazine. Key steps include sulfonylation and subsequent functionalization of the furan moiety. Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 0–25°C, and catalysts such as triethylamine) must be tightly controlled to avoid side reactions. Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenoxy, sulfonyl, and furan groups. For example, the furan protons resonate at δ 6.2–7.4 ppm, while sulfonyl groups affect neighboring proton shifts .

- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1600 cm (C=O) validate key functional groups .

- HPLC-MS : Ensures purity and molecular weight confirmation .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

- Methodological Answer : Start with enzyme inhibition assays (e.g., kinases or proteases) due to the sulfonyl-piperazine motif’s known role in targeting ATP-binding pockets. Use cell viability assays (e.g., MTT on B16F10 melanoma cells) to assess cytotoxicity. Initial IC values can guide dose ranges for further studies. For example, structurally similar compounds show IC values of 10–25 µM in melanoma models .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenoxy group influence the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the sulfonyl group’s electrophilicity, improving interactions with nucleophilic residues (e.g., lysine or cysteine) in target proteins. Computational studies (e.g., DFT calculations) can quantify charge distribution, while SAR studies comparing fluoro- vs. methoxy-substituted analogs reveal differences in binding kinetics .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.

- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., furan oxidation).

- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution in rodent models .

Q. How can computational tools predict the compound’s off-target effects and optimize selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against target libraries (e.g., KinaseChem).

- Machine Learning Models : Train on datasets of sulfonamide-piperazine derivatives to predict ADMET properties.

- Network Pharmacology : Identify cross-talk between pathways (e.g., MAPK and PI3K) using platforms like STRING .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Screens : Identify gene dependencies in responsive cell lines.

- Thermal Proteome Profiling (TPP) : Map target engagement by monitoring protein thermal stability shifts.

- Transcriptomics : RNA-seq can reveal downstream pathway modulation (e.g., oxidative stress responses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.